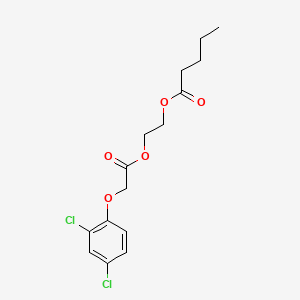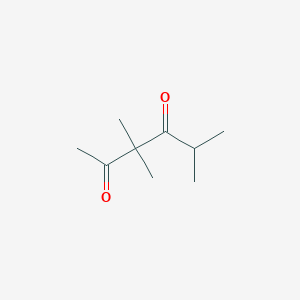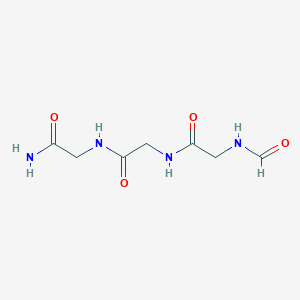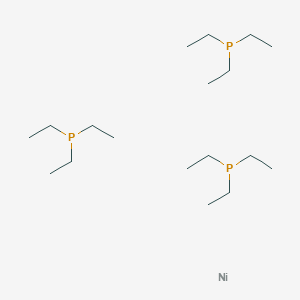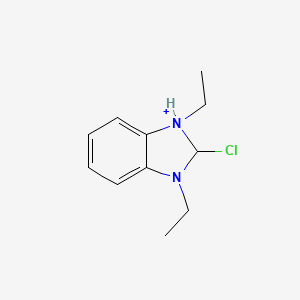
1-(Butoxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butoxymethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of a butoxymethyl group attached to the nitrogen atom of the piperidine ring. Piperidines are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butoxymethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. The use of catalysts such as molybdenum disulfide can enhance the efficiency of the reaction. Additionally, the process may involve multiple purification steps, including distillation and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Butoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
1-(Butoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Butoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Butoxymethyl)piperidine can be compared with other piperidine derivatives such as:
Piperine: Known for its bio-enhancing properties and use in traditional medicine.
Piperidine: A basic structure used in the synthesis of various pharmaceuticals.
Piperidine N-oxide: An oxidized form with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of the butoxymethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
39931-19-6 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(butoxymethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2-10H2,1H3 |
InChI Key |
IHVXBLLYUDTMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



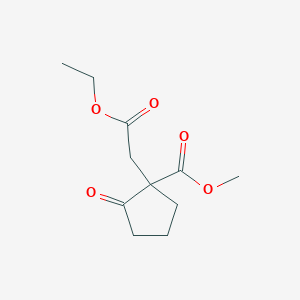

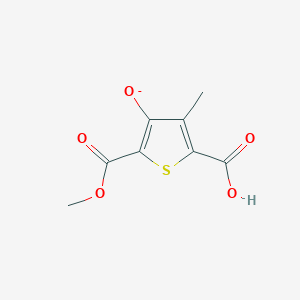
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
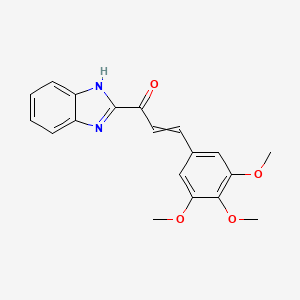
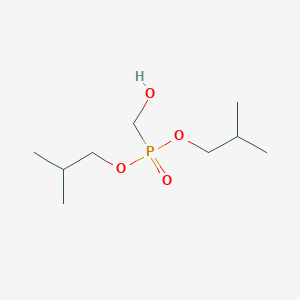
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
